REACTION_CXSMILES
|
O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[O:21][CH2:22][CH:23]2[O:28][CH2:27][C:26](=O)[N:25]([CH:30]([CH3:32])[CH3:31])[CH2:24]2)[CH:14]=[CH:13]1.[OH-].[Na+]>C(OCC)(=O)C.O>[CH:30]([N:25]1[CH2:26][CH2:27][O:28][CH:23]([CH2:22][O:21][C:19]2[CH:18]=[CH:17][CH:16]=[C:15]3[C:20]=2[CH2:12][CH:13]=[CH:14]3)[CH2:24]1)([CH3:32])[CH3:31] |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
2-(7-indenyloxymethyl)-4-isopropylmorpholin-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1C=CC2=CC=CC(=C12)OCC1CN(C(CO1)=O)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 hours at 40°-50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, to the reaction mixture thus formed
|
Type
|
ADDITION
|
Details
|
were added 0.5 ml
|
Type
|
STIRRING
|
Details
|
After stirring the mixture for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue formed
|
Type
|
WASH
|
Details
|
the solution was subjected to a silica gel column chromatography (column diameter 1.5 cm., height 10 cm., eluting solution 200 ml.)
|
Type
|
CUSTOM
|
Details
|
to provide 1.5 g
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CC(OCC1)COC=1C=CC=C2C=CCC12
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |